Nefiracetam
Overview
Description
Nefiracetam is a nootropic drug of the racetam family . Preliminary research suggests that it may possess certain antidementia properties in rats . It’s cytoprotective actions are mediated by enhancement of GABAergic, cholinergic, and monoaminergic neuronal systems .
Molecular Structure Analysis
This compound has the chemical formula C14H18N2O2 and a molar mass of 246.310 g·mol−1 . It shows high affinity for the GABA A receptor .Chemical Reactions Analysis
This compound appears to enhance both GABAergic and cholinergic signalling . It also seems to influence calcium channels .Scientific Research Applications
Anticonvulsant Properties and Potential for Antiepileptic Therapy
Nefiracetam has been investigated for its anticonvulsant properties in various seizure models. Studies demonstrate its potential for antiepileptic therapy, focusing on its efficacy in reducing seizure activity and its underlying mechanisms. The research indicates this compound's ability to modulate neuronal activity and protect against seizures, suggesting its utility in treating epilepsy and related conditions (Kitano et al., 2005).
Cognitive Enhancement and Neuroprotection
This compound has shown promise in enhancing cognitive functions and offering neuroprotection. It is being explored for its effects on learning, memory, and neural plasticity, particularly in conditions like Alzheimer's disease and post-stroke dementia. Studies have revealed its potential in ameliorating cognitive impairments and enhancing synaptic transmission, thereby contributing to its therapeutic applications in cognitive disorders (Woodruff-Pak & Hinchliffe, 1997); (Zhao et al., 2001).
Mechanisms of Action on Neurotransmitter Systems
Research on this compound has delved into its mechanisms of action, particularly its interactions with cholinergic and glutamatergic systems. The drug has been found to potentiate neurotransmitter release and affect neurotransmitter receptors, which plays a significant role in its cognitive-enhancing effects. This includes potentiation of neuronal nicotinic acetylcholine receptors and modulation of glutamate receptors, highlighting its complex pharmacological profile (Moriguchi et al., 2003); (Zhao et al., 2001).
Applications in Treating Brain Injuries and Cognitive Dysfunctions
This compound has been studied for its efficacy in improving cognitive performance following brain injuries, such as traumatic brain injury and stroke. Its neuroprotective properties and ability to facilitate cognitive function make it a candidate for treating trauma-induced cognitive dysfunction, offering insights into its potential benefits in rehabilitation and recovery processes (DeFord et al., 2001).
Mechanism of Action
Target of Action
Nefiracetam is a nootropic drug that primarily targets neurotransmitter systems in the brain, including the GABAergic, cholinergic, and monoaminergic neuronal systems . It also shows high affinity for the GABA A receptor .
Mode of Action
This compound modulates neurotransmission by influencing calcium channels and acetylcholine receptors . It enhances both GABAergic and cholinergic signalling . It’s also known to interact with nicotinic acetylcholine receptors , which play a crucial role in cognitive processes . This compound is presumed to be an agonist at the GABA A receptor .
Biochemical Pathways
This compound’s cytoprotective actions are mediated by enhancement of GABAergic, cholinergic, and monoaminergic neuronal systems . It modulates the GABAA receptor-channel, playing a significant role in reducing neuronal excitability throughout the nervous system . It also interacts with nicotinic acetylcholine receptors, crucial for cognitive processes .
Pharmacokinetics
It’s known that this compound is administered orally and has an elimination half-life of 3-5 hours .
Result of Action
This compound’s action results in a variety of molecular and cellular effects. It’s known for its cholinergic and gabaergic actions and modulates neurotransmission . It’s also known to enhance cognitive performance and information processing speed . Long-term usage is both neuroprotective and nootropic in research animals .
Action Environment
This suggests that improved memory-associated synaptic plasticity may be the fundamental mechanism underlying the disease-modifying action of drugs such as this compound .
Future Directions
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-5-3-6-11(2)14(10)15-12(17)9-16-8-4-7-13(16)18/h3,5-6H,4,7-9H2,1-2H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHTXZCKLWZPGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020923 | |
Record name | Nefiracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77191-36-7 | |
Record name | Nefiracetam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77191-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nefiracetam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077191367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nefiracetam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13082 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nefiracetam | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759830 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nefiracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,6-dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEFIRACETAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JK12GX30N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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